1H and 13C NMR chemical shift assignments for 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline
1H and 13C NMR chemical shift assignments for 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline
Executive Summary
In the landscape of drug development and medicinal chemistry, the precise structural verification of synthetic intermediates is a non-negotiable standard. The molecule 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline represents a classic secondary amine architecture, combining a p-toluidine pharmacophore with a 5-methylthiophene core via a methylene linker. This technical guide provides a rigorous, causality-driven breakdown of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shift assignments for this compound. Designed for application scientists and synthetic chemists, this whitepaper establishes a self-validating analytical workflow, moving from synthetic preparation to 1D and 2D NMR elucidation.
Structural Rationale & Synthesis Protocol
To understand the chemical environment of our target molecule, we must first look at its assembly. The compound is synthesized via a reductive amination pathway, a highly reliable method for constructing secondary amines without over-alkylation.
Step-by-Step Synthesis Methodology
The protocol leverages the mild and highly selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc) 3 ), which preferentially reduces the imine intermediate over the starting aldehyde [1].
-
Imine Formation: Charge a flame-dried round-bottom flask with p-toluidine (1.0 eq) and 5-methylthiophene-2-carboxaldehyde (1.0 eq) dissolved in anhydrous 1,2-dichloroethane (DCE, 0.2 M).
-
Catalysis: Add glacial acetic acid (1.2 eq) to accelerate the condensation and drive the equilibrium toward the iminium ion. Stir at 298 K for 30 minutes.
-
Reduction: Portion-wise, add NaBH(OAc) 3 (1.5 eq) to the reaction mixture. The bulky triacetoxyborohydride ensures selective reduction of the iminium species.
-
Workup: After 12 hours of stirring under nitrogen, quench the reaction with saturated aqueous NaHCO 3 . Extract the aqueous layer with dichloromethane (3 × 20 mL).
-
Purification: Dry the combined organic layers over anhydrous Na 2 SO 4 , filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (silica gel, gradient elution of hexanes/ethyl acetate) to isolate the target compound as a viscous oil or low-melting solid.
Reductive amination synthesis pathway for the target molecule.
Experimental NMR Methodology
Sample Preparation
High-fidelity NMR assignments require meticulous sample preparation to minimize line broadening and solvent-induced shifts.
-
Solvent: Chloroform-d (CDCl 3 ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Concentration: 15–20 mg of the analyte in 0.6 mL of CDCl 3 for optimal signal-to-noise ratio in 13 C acquisition.
-
Calibration: Spectra are referenced to the residual solvent peak [2] at δ 7.26 ppm for 1 H and δ 77.16 ppm for 13 C.
1 H NMR Chemical Shift Assignments
The proton spectrum of this molecule is highly diagnostic, characterized by distinct spin systems that do not overlap, allowing for unambiguous assignment.
Table 1: 1 H NMR Data Summary (400 MHz, CDCl 3 )
| Position | Shift ( δ , ppm) | Multiplicity | Coupling ( J , Hz) | Int. | Assignment Rationale |
| Ar-H3,5 | 7.00 | d | 8.2 | 2H | p-Toluidine protons, meta to NH |
| Th-H3' | 6.75 | d | 3.4 | 1H | Thiophene proton, ortho to CH 2 |
| Ar-H2,6 | 6.60 | d | 8.2 | 2H | p-Toluidine protons, ortho to NH |
| Th-H4' | 6.58 | dq | 3.4, 1.1 | 1H | Thiophene proton, ortho to CH 3 |
| CH 2 | 4.40 | s | - | 2H | Methylene linker |
| NH | 3.85 | br s | - | 1H | Secondary amine proton |
| Th-CH 3 | 2.44 | d | 1.1 | 3H | Methyl group on thiophene |
| Ar-CH 3 | 2.25 | s | - | 3H | Methyl group on p-toluidine |
Causality and Mechanistic Insights
-
The Aniline Core (AA'BB' System): The nitrogen lone pair donates electron density into the aromatic ring via resonance (+R effect). This significantly shields the ortho protons (Ar-H2,6 ), pushing them upfield to 6.60 ppm. The meta protons (Ar-H3,5 ) are less affected by this resonance and appear at 7.00 ppm.
-
The Thiophene Core: Thiophene protons typically resonate between 6.9 and 7.3 ppm. However, the electron-donating (+I) effect of the 5-methyl group shields Th-H4' (6.58 ppm). The long-range allylic coupling ( 4J≈1.1 Hz) between the thiophene methyl group and H4' splits the H4' signal into a doublet of quartets (dq), a critical hallmark of 5-alkylated thiophenes.
-
The Methylene Linker: The CH 2 group is flanked by an electron-withdrawing aromatic ring and an electronegative nitrogen atom, placing it at a predictable 4.40 ppm. Because the NH proton (3.85 ppm) undergoes rapid chemical exchange in CDCl 3 , it appears as a broad singlet and typically does not couple with the CH 2 protons.
13 C NMR Chemical Shift Assignments
Carbon assignments rely heavily on the electronic environment (hybridization and electronegativity) and substituent effects.
Table 2: 13 C NMR Data Summary (100 MHz, CDCl 3 )
| Position | Shift ( δ , ppm) | Type | Assignment Rationale |
| Ar-C1 | 145.6 | Cq | p-Toluidine ipso carbon, attached to NH |
| Th-C2' | 140.2 | Cq | Thiophene ipso carbon, attached to CH 2 |
| Th-C5' | 138.8 | Cq | Thiophene ipso carbon, attached to CH 3 |
| Ar-C3,5 | 129.8 | CH | p-Toluidine meta carbons |
| Ar-C4 | 127.2 | Cq | p-Toluidine ipso carbon, attached to CH 3 |
| Th-C3' | 125.2 | CH | Thiophene carbon, ortho to CH 2 |
| Th-C4' | 124.8 | CH | Thiophene carbon, ortho to CH 3 |
| Ar-C2,6 | 113.5 | CH | p-Toluidine ortho carbons, shielded by NH |
| CH 2 | 43.8 | CH 2 | Methylene linker |
| Ar-CH 3 | 20.4 | CH 3 | p-Toluidine methyl carbon |
| Th-CH 3 | 15.4 | CH 3 | Thiophene methyl carbon |
Causality and Mechanistic Insights
-
Quaternary Carbons: Ar-C1 is heavily deshielded (145.6 ppm) due to the direct inductive pull (-I) of the adjacent nitrogen atom. The thiophene quaternary carbons (Th-C2' and Th-C5' ) are assigned based on their substituents; the carbon attached to the heteroatom-rich linker (C2') is slightly more deshielded than the one attached to the methyl group (C5').
-
Shielded Aromatics: The Ar-C2,6 carbons resonate at a highly shielded 113.5 ppm. This is a direct consequence of the strong resonance electron donation from the amine nitrogen, which increases electron density at the ortho and para positions.
2D NMR Verification Strategy
To ensure absolute scientific integrity, a self-validating system utilizing 2D NMR must be employed. 1D NMR provides a hypothesis; 2D NMR provides the proof.
Systematic 1D and 2D NMR workflow for complete structural elucidation.
The Self-Validating Protocol
-
COSY (Correlation Spectroscopy): Confirms the connectivity within the aromatic rings. A strong cross-peak will be observed between Ar-H2,6 (6.60 ppm) and Ar-H3,5 (7.00 ppm), as well as between Th-H3' (6.75 ppm) and Th-H4' (6.58 ppm).
-
HSQC (Heteronuclear Single Quantum Coherence): Maps protons directly to their attached carbons. This immediately differentiates the two methyl groups, linking the 2.44 ppm proton signal to the 15.4 ppm carbon, and the 2.25 ppm proton signal to the 20.4 ppm carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): The ultimate tool for bridging spin systems. The methylene protons (CH 2 , 4.40 ppm) will show critical 3-bond ( 3JCH ) correlations to both Ar-C1 (145.6 ppm) and Th-C3' (125.2 ppm), as well as a 2-bond ( 2JCH ) correlation to Th-C2' (140.2 ppm). This definitively locks the two halves of the molecule together, validating the entire assignment matrix.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link][1]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. URL:[Link][2]
